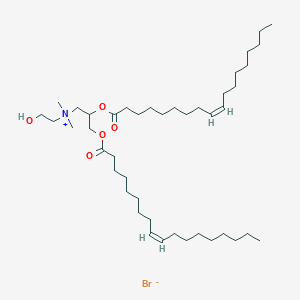
N-(2-hydroxyethyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DORI: (1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium bromide) is a cationic lipid compound known for its efficiency in delivering plasmid DNA in vitro. It exhibits lower cytotoxicity and high transfection efficiency, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: DORI is synthesized through a series of chemical reactions involving the esterification of oleic acid followed by the quaternization of the resulting ester with dimethylaminoethanol. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the esterification process. The final quaternization step is carried out using methyl bromide under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of DORI involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization. The production is carried out under stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: DORI undergoes various chemical reactions, including:
Oxidation: DORI can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions involving DORI typically use reducing agents like lithium aluminum hydride to convert it into its reduced forms.
Substitution: DORI can undergo substitution reactions where the bromide ion is replaced by other nucleophiles such as chloride or iodide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed:
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of reduced amines.
Substitution: Formation of iodide or chloride derivatives.
Scientific Research Applications
DORI has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in gene delivery systems due to its high transfection efficiency and low cytotoxicity.
Medicine: Investigated for its potential in drug delivery systems, particularly for delivering genetic material to target cells.
Industry: Utilized in the production of specialized lipids and surfactants for various industrial applications.
Mechanism of Action
DORI exerts its effects primarily through its interaction with cellular membranes. As a cationic lipid, it forms complexes with negatively charged DNA molecules, facilitating their entry into cells. The molecular targets include the cell membrane phospholipids, where DORI integrates and disrupts the membrane structure, allowing the DNA to be delivered into the cytoplasm. The pathways involved include endocytosis and membrane fusion, which are critical for the successful transfection of genetic material .
Comparison with Similar Compounds
DOTAP (1,2-Dioleoyl-3-trimethylammonium-propane): Another cationic lipid used for gene delivery but with different structural properties.
DOPE (1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine): A neutral lipid often used in combination with cationic lipids for enhanced transfection efficiency.
DMRIE (1,2-Dimyristoyl-sn-glycero-3-ethylphosphocholine): A cationic lipid with similar applications but different chemical structure
Uniqueness of DORI: DORI stands out due to its lower cytotoxicity and higher transfection efficiency compared to other cationic lipids. Its unique structure allows for better integration with cellular membranes, making it a preferred choice for gene delivery applications .
Properties
Molecular Formula |
C43H82BrNO5 |
|---|---|
Molecular Weight |
773.0 g/mol |
IUPAC Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-(2-hydroxyethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C43H82NO5.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(46)48-40-41(39-44(3,4)37-38-45)49-43(47)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h19-22,41,45H,5-18,23-40H2,1-4H3;1H/q+1;/p-1/b21-19-,22-20-; |
InChI Key |
NNIFGWCTDFSLJC-JDVCJPALSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)CCO)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Br-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)CCO)OC(=O)CCCCCCCC=CCCCCCCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















